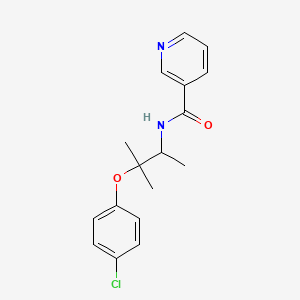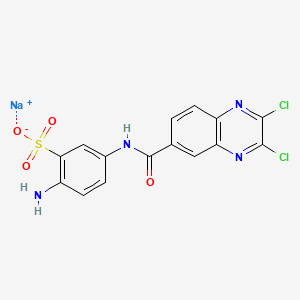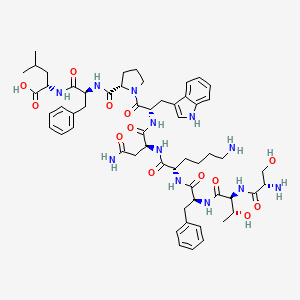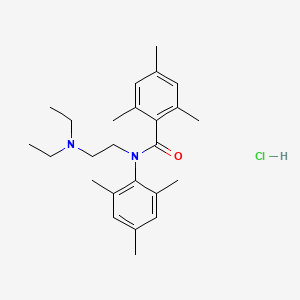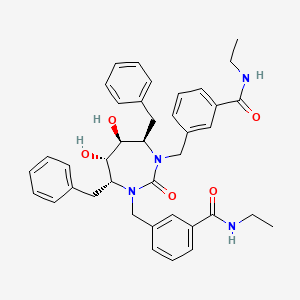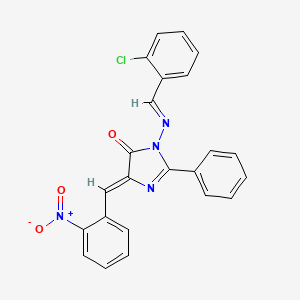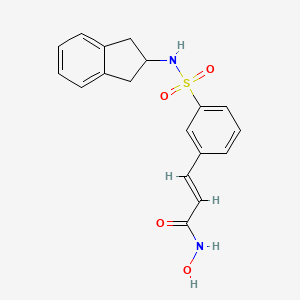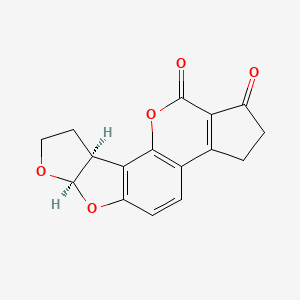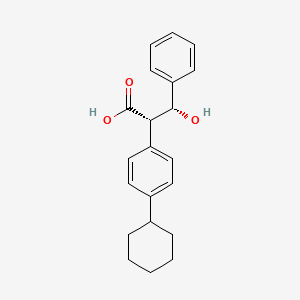
PR-104 metabolite M22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- PR-104 metabolite M22 is derived from the phosphate ester PR-104, which undergoes rapid conversion in vivo to its alcohol form, PR-104A.
- PR-104A is a bioreductive prodrug that gets metabolically activated to DNA-crosslinking nitrogen mustard agents, specifically hydroxylamine (PR-104H) and amine (PR-104M).
- These metabolites are generated by one-electron reductases in hypoxic cells and also by aldo-keto reductase 1C3 (AKR1C3) independently of oxygen .
Métodos De Preparación
- PR-104 is designed as a “pre-prodrug” to be activated in hypoxic tumor regions.
- Synthetic routes involve nitroreduction, leading to the formation of a dinitrobenzamide nitrogen mustard cytotoxin.
- Industrial production methods may vary, but the focus is on generating PR-104A for subsequent activation .
Análisis De Reacciones Químicas
- PR-104 undergoes reduction reactions, including nitroreduction, to form PR-104A.
- Common reagents include enzymes (reductases) and AKR1C3.
- Major products are PR-104H and PR-104M, which crosslink DNA, potentially leading to cell death.
Aplicaciones Científicas De Investigación
- Chemistry: PR-104 metabolite M22 is studied for its reactivity and stability.
- Biology: Researchers investigate its effects on cellular processes and DNA damage repair.
- Medicine: Clinical trials explore its potential as an anticancer agent.
- Industry: Companies may explore its use in targeted therapies or diagnostics.
Mecanismo De Acción
- PR-104 metabolite M22 exerts its effects through DNA crosslinking.
- Molecular targets include DNA strands, disrupting replication and transcription.
- Pathways involved include cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
- PR-104 metabolite M22 stands out due to its specific activation in hypoxic regions.
- Similar compounds include other nitrogen mustard prodrugs (e.g., ifosfamide, melphalan), but their activation mechanisms differ.
Propiedades
Número CAS |
952144-65-9 |
|---|---|
Fórmula molecular |
C14H21BrN4O8S |
Peso molecular |
485.31 g/mol |
Nombre IUPAC |
2-[N-(2-bromoethyl)-4-(hydroxyamino)-2-(2-hydroxyethylcarbamoyl)-6-nitroanilino]ethyl methanesulfonate |
InChI |
InChI=1S/C14H21BrN4O8S/c1-28(25,26)27-7-5-18(4-2-15)13-11(14(21)16-3-6-20)8-10(17-22)9-12(13)19(23)24/h8-9,17,20,22H,2-7H2,1H3,(H,16,21) |
Clave InChI |
GGQLBTNLBIONTJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])NO)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


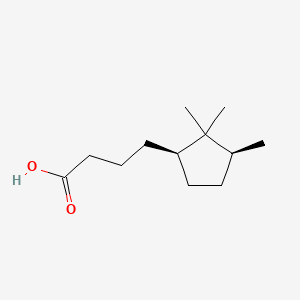
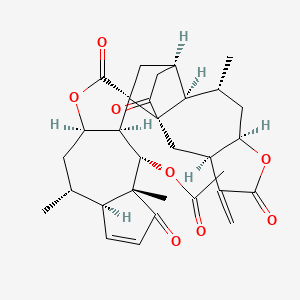
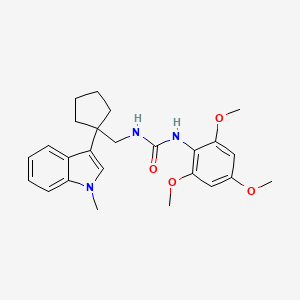
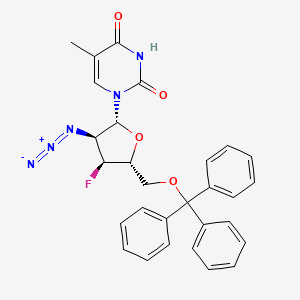
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
